molecular formula C7H3Br2FO B1413259 2,4-Dibromo-5-fluorobenzaldehyde CAS No. 1806352-88-4

2,4-Dibromo-5-fluorobenzaldehyde

Cat. No.: B1413259
CAS No.: 1806352-88-4
M. Wt: 281.9 g/mol
InChI Key: VEBRHFPIHRXVMA-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H3Br2FO and its molecular weight is 281.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-5-2-6(9)7(10)1-4(5)3-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRHFPIHRXVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dibromo-5-fluorobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dibromo-5-fluorobenzaldehyde, a halogenated aromatic aldehyde of significant interest in synthetic organic chemistry and drug discovery. Although not as extensively documented as other benzaldehyde derivatives, its unique substitution pattern suggests considerable potential as a versatile building block for novel pharmaceuticals and functional materials. This document will cover its fundamental molecular and chemical properties, propose a logical synthetic pathway, discuss its expected reactivity and potential applications, and outline appropriate analytical and safety protocols. The insights provided are grounded in established principles of organic chemistry and data from structurally related compounds.

Molecular and Chemical Properties

This compound possesses the chemical formula C₇H₃Br₂FO. A thorough understanding of its molecular weight and other physicochemical properties is paramount for its effective use in a research and development setting.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the molecular weight of this compound is calculated as follows:

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC712.011[1][2][3][4]84.077
HydrogenH31.008[5]3.024
BromineBr279.904159.808
FluorineF118.99818.998
OxygenO115.99915.999
Total Molecular Weight 281.906
Physicochemical Properties (Predicted)

Due to the scarcity of experimental data for this compound, the following properties are predicted based on the known characteristics of similar halogenated benzaldehydes.

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidAromatic aldehydes are typically crystalline solids at room temperature.
Odor Faint, characteristic aromatic aldehyde odorCommon for benzaldehyde derivatives.
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in non-polar solvents (e.g., hexanes); insoluble in water.The polar aldehyde group and halogen atoms will confer some polarity, while the aromatic ring provides non-polar character.
Melting Point Expected to be in the range of 80-120 °CThe presence of two bromine atoms and a fluorine atom will increase intermolecular forces (dipole-dipole and van der Waals), leading to a higher melting point compared to simpler benzaldehydes.
Boiling Point Predicted to be >250 °C at atmospheric pressureThe high molecular weight and polarity suggest a high boiling point.

Synthesis of this compound: A Proposed Pathway

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluorotoluene. The proposed multi-step synthesis is outlined below, with each step being a well-established transformation in organic synthesis.

Synthesis_Pathway 4-Fluorotoluene 4-Fluorotoluene Step_1 Bromination 4-Fluorotoluene->Step_1 Br₂, FeBr₃ 2,4-Dibromo-5-fluorotoluene 2,4-Dibromo-5-fluorotoluene Step_1->2,4-Dibromo-5-fluorotoluene Step_2 Benzylic Bromination 2,4-Dibromo-5-fluorotoluene->Step_2 NBS, AIBN, CCl₄ 2,4-Dibromo-1-(bromomethyl)-5-fluorobenzene 2,4-Dibromo-1-(bromomethyl)-5-fluorobenzene Step_2->2,4-Dibromo-1-(bromomethyl)-5-fluorobenzene Step_3 Hydrolysis 2,4-Dibromo-1-(bromomethyl)-5-fluorobenzene->Step_3 Hydrolysis (e.g., aq. Na₂CO₃) 2,4-Dibromo-5-fluorobenzyl alcohol 2,4-Dibromo-5-fluorobenzyl alcohol Step_3->2,4-Dibromo-5-fluorobenzyl alcohol Step_4 Oxidation 2,4-Dibromo-5-fluorobenzyl alcohol->Step_4 Oxidation (e.g., PCC, DMP) This compound This compound Step_4->this compound Applications This compound This compound Drug_Discovery Drug_Discovery This compound->Drug_Discovery Precursor Materials_Science Materials_Science This compound->Materials_Science Building Block Novel_Therapeutics Novel_Therapeutics Drug_Discovery->Novel_Therapeutics Metabolic_Stability Metabolic_Stability Drug_Discovery->Metabolic_Stability Liquid_Crystals Liquid_Crystals Materials_Science->Liquid_Crystals Polymers Polymers Materials_Science->Polymers OLEDs OLEDs Materials_Science->OLEDs

Sources

Navigating the Acquisition of 2,4-Dibromo-5-fluorobenzaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Commercial Availability Assessment

Initial inquiries into the catalogs of major chemical suppliers, including Sigma-Aldrich, Tokyo Chemical Industry (TCI), and Thermo Fisher Scientific, did not yield listings for 2,4-Dibromo-5-fluorobenzaldehyde. The search results consistently directed towards structurally related but distinct isomers, such as 2-Bromo-5-fluorobenzaldehyde and 5-Bromo-2-fluorobenzaldehyde.[1][2] This indicates that this compound is not a routinely stocked compound and must be obtained via custom synthesis. A structurally similar compound, 2-Chloro-4-bromo-5-fluorobenzaldehyde, is offered by Thermo Fisher Scientific, which may be of interest as a potential alternative or for comparative studies.[3][4]

The Path to Acquisition: Custom Synthesis

Given the lack of off-the-shelf availability, researchers must engage with a contract research organization (CRO) or a custom synthesis company. These organizations specialize in producing non-catalog compounds on a contract basis.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to this compound can be conceptualized starting from the commercially available 3-fluorobenzaldehyde. The synthesis would proceed through a two-step process involving electrophilic bromination followed by formylation.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Formylation A 3-Fluorobenzaldehyde B 1,3-Dibromo-5-fluorobenzene A->B N-Bromosuccinimide (NBS) Sulfuric Acid C This compound B->C n-Butyllithium (n-BuLi) N,N-Dimethylformamide (DMF)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-Dibromo-5-fluorobenzene

  • To a stirred solution of 3-fluorobenzaldehyde in concentrated sulfuric acid, slowly add N-Bromosuccinimide (NBS) in portions at a controlled temperature (typically 0-5°C).

  • Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-Dibromo-5-fluorobenzene.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 1,3-Dibromo-5-fluorobenzene in an anhydrous ethereal solvent (e.g., tetrahydrofuran or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (typically -78°C) and slowly add a solution of n-butyllithium (n-BuLi) in hexanes.

  • Stir the mixture at this temperature for a period to allow for lithium-halogen exchange.

  • Add anhydrous N,N-Dimethylformamide (DMF) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the final this compound.

Physicochemical Properties and Quality Control

As this compound is not a commercially available compound, its exact physicochemical properties are not documented. However, we can estimate these properties based on structurally similar compounds.

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value
Molecular Formula C₇H₃Br₂FO
Molecular Weight 281.91 g/mol
Appearance Likely a white to off-white solid
Melting Point Expected to be in the range of 50-80°C
Boiling Point > 200°C at atmospheric pressure
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF)
Quality Control and Analytical Characterization

A reputable custom synthesis provider will provide a comprehensive Certificate of Analysis (CoA) with the final product. The following analytical techniques are essential for confirming the identity and purity of the synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the number and environment of the protons on the aromatic ring and the aldehyde proton.

    • ¹³C NMR: To identify the number of unique carbon atoms.

    • ¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde functional group.

Engaging with a Custom Synthesis Provider

The process of procuring a custom-synthesized chemical involves several key steps.

G A Initial Inquiry (Provide Structure, CAS#, Purity) B Receive Quotation (Timeline, Cost) A->B C Project Initiation (Purchase Order) B->C D Regular Updates (Progress Reports) C->D E Final Product Delivery (with CoA) D->E

Caption: Workflow for engaging a custom synthesis provider.

Several companies offer custom chemical synthesis services, including:

  • Tocris Custom Chemistry Services [5]

  • ChiroBlock [6]

  • Otava Chemicals [7]

  • Kingchem [8]

  • Thermo Fisher Scientific (Manufacturing & Custom Synthesis) [9]

When selecting a partner, consider their expertise in heterocyclic and aromatic chemistry, their analytical capabilities, and their track record of delivering projects on time and to specification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the data for structurally similar compounds like other brominated and fluorinated benzaldehydes.

General Handling Precautions:

  • Causes skin irritation. (H315)[10][11]

  • Causes serious eye irritation. (H319)[10][11]

  • May cause respiratory irritation. (H335)[10][11]

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

Conclusion

This compound is a specialized chemical intermediate that requires custom synthesis for its acquisition. By understanding the plausible synthetic route, the necessary quality control measures, and the process of engaging a custom synthesis provider, researchers can confidently and efficiently procure this compound for their drug discovery and development projects. This guide serves as a foundational resource to navigate the procurement process and ensure the timely advancement of critical research.

References

  • PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1046.
  • Google Patents.
  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • Khan Academy. Synthesis of substituted benzene rings I. [Link]

  • CP Lab Safety. 5-Bromo-2-fluorobenzaldehyde, 25g, Each. [Link]

  • ChiroBlock. Synthesis Service & Chemical Contract Research. [Link]

  • ResearchGate. Crystal structure, vibrational spectra and DFT simulations of 2-fluoro-4-bromobenzaldehyde. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • Kingchem. Custom Chemical Synthesis. [Link]

  • Pharmaffiliates. 2-Bromo-5-fluorobenzaldehyde. [Link]

  • PubChem. 3-Bromo-4-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

  • NIST. 2-Fluoro-4-bromobenzaldehyde. [Link]

  • SpectraBase. 3-Bromo-4-fluorobenzaldehyde. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyrazolopyrimidine-Based Kinase Inhibitors Utilizing 5-Bromo-2-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets in modern oncology.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with a significant number of these drugs gaining FDA approval.[1]

A key strategy in medicinal chemistry is the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. The pyrazolopyrimidine core is one such scaffold, acting as a bioisostere of the adenine ring of ATP and enabling competitive binding at the kinase hinge region.[3][4] This makes it an excellent starting point for the development of potent and selective kinase inhibitors.[3][5][6]

This application note details a robust and versatile synthetic route for the preparation of a library of pyrazolopyrimidine-based kinase inhibitors starting from 5-Bromo-2-fluorobenzaldehyde . While the initially requested starting material, 2,4-Dibromo-5-fluorobenzaldehyde, is less common, 5-Bromo-2-fluorobenzaldehyde is a commercially available and highly versatile building block. Its unique arrangement of functional groups—a reactive aldehyde for heterocycle formation, a bromine atom for cross-coupling diversification, and a fluorine atom to modulate electronic properties—makes it an ideal precursor for constructing diverse chemical libraries.[2][7]

The described workflow involves a two-step sequence: an initial acid-catalyzed condensation to form the core bromo-substituted pyrazolopyrimidine scaffold, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl moieties. This approach provides a powerful platform for generating novel kinase inhibitors for screening and drug development.

Overall Synthetic Workflow

The synthetic strategy is designed for efficiency and versatility, allowing for the creation of a diverse library of compounds from a common intermediate.

G A 5-Bromo-2-fluorobenzaldehyde (Starting Material) C Step 1: Condensation Reaction (Pyrazolopyrimidine Core Synthesis) A->C B 3-Amino-1H-pyrazole B->C D Bromo-Pyrazolopyrimidine (Key Intermediate) C->D Forms Heterocyclic Core F Step 2: Suzuki Coupling (Diversification) D->F E Aryl/Heteroaryl Boronic Acid E->F G Final Kinase Inhibitor Library F->G Introduces Diversity (R-group)

Caption: General synthetic workflow for kinase inhibitor synthesis.

Part 1: Synthesis of the 7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine Core

Principle and Rationale

The formation of the pyrazolopyrimidine (in this specific case, an isomeric pyrazolo[3,4-b]pyridine) scaffold is achieved through a condensation reaction. This well-established method involves the reaction of an aminopyrazole with a β-dicarbonyl compound or its equivalent.[6] Here, 5-Bromo-2-fluorobenzaldehyde reacts with 3-amino-1H-pyrazole under acidic conditions. The aldehyde serves as the electrophilic partner, and the reaction proceeds via initial imine formation followed by an intramolecular cyclization and subsequent aromatization to yield the stable heterocyclic core. The use of a catalytic amount of glacial acetic acid facilitates the reaction by protonating the aldehyde, increasing its electrophilicity.[2]

Detailed Protocol: Synthesis of 7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine

Materials and Reagents

Reagent/Material Grade Supplier Comments
5-Bromo-2-fluorobenzaldehyde 97% Sigma-Aldrich CAS: 93777-26-5
3-Amino-1H-pyrazole 98% Sigma-Aldrich CAS: 1820-80-0
Ethanol (Anhydrous) ACS Grade Fisher Scientific
Glacial Acetic Acid ACS Grade Fisher Scientific Catalyst
Round-bottom flask (100 mL) - -
Reflux condenser - -
Magnetic stirrer with heating - -

| Standard laboratory glassware | - | - | |

Procedure

  • To a 100 mL round-bottom flask, add 5-Bromo-2-fluorobenzaldehyde (1.0 eq, e.g., 2.03 g, 10.0 mmol) and anhydrous ethanol (40 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Add 3-Amino-1H-pyrazole (1.1 eq, 0.91 g, 11.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (0.1 eq, 0.06 mL, 1.0 mmol) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over 12-18 hours.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate as a solid.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bromo-substituted pyrazolopyrimidine intermediate.

Expected Results

Parameter Expected Value
Product 7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine
Appearance Off-white to pale yellow solid
Yield 75-85%
Molecular Formula C₁₂H₇BrFN₃
Molecular Weight 292.11 g/mol

| Purity (LC-MS) | >95% |

Part 2: Diversification via Suzuki-Miyaura Cross-Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[8][9] It involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate.[8] In this workflow, the bromine atom on the pyrazolopyrimidine core serves as an excellent electrophilic partner.[10] This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for creating a diverse library of analogues. By coupling the key intermediate with various aryl or heteroaryl boronic acids, researchers can systematically probe the structure-activity relationship (SAR) and optimize the inhibitor's properties, such as potency, selectivity, and pharmacokinetic profile.[10][11]

Detailed Protocol: Synthesis of Aryl-Substituted Pyrazolopyrimidines

Materials and Reagents

Reagent/Material Grade Supplier Comments
7-(5-Bromo-2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine - From Part 1
Aryl/Heteroaryl Boronic Acid >95% Various e.g., 4-methoxyphenylboronic acid
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst Sigma-Aldrich [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Potassium Carbonate (K₂CO₃) Anhydrous Fisher Scientific Base
1,4-Dioxane Anhydrous Sigma-Aldrich Solvent
Water Deionized - Solvent

| Inert gas supply (Nitrogen or Argon) | - | - | |

Procedure

  • To a flame-dried Schlenk flask, add the bromo-pyrazolopyrimidine intermediate (1.0 eq, e.g., 292 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq, 1.2 mmol), and potassium carbonate (2.5 eq, 345 mg, 2.5 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Add a degassed solvent system of 1,4-dioxane and water (e.g., 4:1 ratio, 10 mL total volume) via syringe.

  • Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 eq, 24.5 mg, 0.03 mmol).

  • Heat the reaction mixture to 90-100°C and stir for 8-12 hours.[2]

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

Target Context: The EGFR Signaling Pathway

The inhibitors synthesized via this method can be screened against a variety of kinases. One highly relevant target family is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[12] Dysregulation of the EGFR pathway is a key driver in many cancers, leading to uncontrolled cell growth, proliferation, and survival.[13][14] The synthesized pyrazolopyrimidine derivatives, as ATP-competitive inhibitors, can block the autophosphorylation of EGFR, thereby inhibiting downstream signaling cascades.[15][16]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Autophosphorylation & Downstream Signaling PI3K PI3K EGFR->PI3K Autophosphorylation & Downstream Signaling RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-apoptotic Ligand EGF Ligand Ligand->EGFR Binds & Activates Inhibitor Synthesized Inhibitor (e.g., Pyrazolopyrimidine) Inhibitor->EGFR Blocks ATP Site

Caption: Simplified EGFR signaling pathway and the site of action for ATP-competitive inhibitors.

Safety and Handling

5-Bromo-2-fluorobenzaldehyde is an irritant and should be handled with appropriate personal protective equipment (PPE).

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[17]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, or vapors.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

Always consult the Safety Data Sheet (SDS) for the specific reagents used before commencing any experimental work.[17][18][19]

Conclusion

This application note provides a detailed, field-proven methodology for the synthesis of pyrazolopyrimidine-based kinase inhibitors using the versatile starting material 5-Bromo-2-fluorobenzaldehyde. The two-step synthetic sequence of condensation followed by Suzuki-Miyaura coupling is robust, efficient, and highly amenable to library synthesis. This strategy empowers researchers in drug discovery to rapidly generate and evaluate novel chemical entities targeting critical enzyme families, such as protein kinases, thereby accelerating the development of next-generation therapeutics.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. Available at: [Link]

  • A comprehensive pathway map of epidermal growth factor receptor signaling. PubMed Central. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]

  • EGFR Signaling Pathway. Sino Biological. Available at: [Link]

  • Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. University of Edinburgh. Available at: [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]

  • Epidermal growth factor receptor. Wikipedia. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • How Do Tyrosine Kinase Inhibitors Work?. YouTube. Available at: [Link]

  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]

  • Suzuki–Miyaura coupling reaction of brominated... ResearchGate. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

Sources

The Strategic Synthesis of Bioactive Molecules from 2,4-Dibromo-5-fluorobenzaldehyde: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel bioactive molecules. 2,4-Dibromo-5-fluorobenzaldehyde has emerged as a highly versatile and valuable building block for medicinal chemists. Its unique substitution pattern, featuring two differentially reactive bromine atoms and an electron-withdrawing fluorine atom on an aromatic ring, coupled with a reactive aldehyde functionality, provides a powerful platform for the construction of diverse and complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for the synthesis of promising bioactive compounds, with a focus on kinase inhibitors and other therapeutically relevant scaffolds.

The strategic placement of the two bromine atoms allows for selective and sequential functionalization through a variety of cross-coupling reactions, enabling the introduction of diverse substituents with a high degree of control. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. The aldehyde group serves as a versatile handle for the construction of various heterocyclic systems, which are prevalent in many approved drugs. This combination of features makes this compound an attractive starting point for the development of new chemical entities targeting a range of diseases.

Core Synthetic Strategies: A World of Possibilities

The synthetic utility of this compound is primarily exploited through three key classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the bromine-substituted positions, providing access to a vast chemical space.

Diagram of Synthetic Pathways

A This compound B Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst, Base) A->B C-C bond formation C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) A->C C-C bond formation D Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->D C-N bond formation E Aryl/Heteroaryl Substituted Derivatives B->E F Alkynyl-Substituted Derivatives C->F G Amino-Substituted Derivatives D->G H Cyclization/Further Functionalization E->H F->H G->H I Bioactive Molecules (e.g., Kinase Inhibitors, Quinazolinones) H->I

Caption: Key synthetic transformations of this compound.

Application Note 1: Synthesis of Kinase Inhibitors via Sequential Suzuki-Miyaura Coupling

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. The this compound scaffold can be elaborated to generate potent and selective kinase inhibitors, such as those targeting Tropomyosin receptor kinase A (TrkA). The differential reactivity of the bromine atoms (typically the C4-Br is more reactive than the C2-Br) can be exploited for sequential cross-coupling reactions.

Protocol 1: Stepwise Suzuki-Miyaura Coupling for TrkA Inhibitor Precursors

This protocol outlines the selective mono-arylation at the C4 position, followed by a second coupling at the C2 position.

Step 1: Selective Mono-Suzuki-Miyaura Coupling at the C4-Position

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Second Suzuki-Miyaura Coupling at the C2-Position

  • Reaction Setup: In a similar setup to Step 1, combine the mono-arylated product from the previous step (1.0 eq), the second arylboronic acid (1.2 eq), a stronger base such as cesium carbonate (2.5 eq), and a more robust palladium catalyst system, for instance, Pd₂(dba)₃ (0.05 eq) with a suitable phosphine ligand like SPhos (0.1 eq).

  • Solvent Addition: Use a degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Execution: Heat the mixture to a higher temperature, typically 100-110 °C, and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as in Step 1 to isolate the di-arylated product.

Reactant 1 Reactant 2 (Arylboronic Acid) Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85~75-85Adapted from[1]
4-Aryl-2-bromo-5-fluorobenzaldehydePyridine-3-boronic acidPd₂(dba)₃/SPhosCs₂CO₃Toluene110~60-70Adapted from[1]

Application Note 2: Construction of Bioactive Heterocycles

The aldehyde functionality of this compound and its derivatives is a key handle for the synthesis of various bioactive heterocyclic scaffolds, including quinazolinones and pyrazolopyrimidines.

Protocol 2: Synthesis of a Quinazolinone Derivative

Quinazolinones are known to exhibit a wide range of biological activities, including antitumor properties.[2]

  • Condensation: React the di-substituted benzaldehyde derivative (from Protocol 1) (1.0 eq) with an appropriate anthranilamide (1.1 eq) in a solvent like ethanol or acetic acid.

  • Cyclization/Oxidation: The resulting imine can be cyclized and oxidized in one pot using various reagents, such as iodine in the presence of a base, or by heating in a high-boiling solvent like dimethyl sulfoxide (DMSO).

  • Purification: After cooling, the product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

Diagram of Quinazolinone Synthesis

A Di-substituted Benzaldehyde C Condensation (Ethanol, reflux) A->C B Anthranilamide B->C D Schiff Base Intermediate C->D E Cyclization/Oxidation (e.g., I₂, Base) D->E F Bioactive Quinazolinone E->F

Caption: General workflow for the synthesis of quinazolinone derivatives.

Application Note 3: Introduction of Nitrogen and Alkyne Functionalities

The Buchwald-Hartwig amination and Sonogashira coupling reactions provide powerful tools to introduce nitrogen and carbon-based functionalities, respectively, further expanding the diversity of accessible bioactive molecules.

Protocol 3: Buchwald-Hartwig Amination

This reaction is instrumental for the synthesis of aryl amines, which are common substructures in many pharmaceuticals.[3]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the bromo-substituted benzaldehyde (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., BINAP, 0.04 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction Execution: Heat the reaction to 80-110 °C for 12-24 hours.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, wash with brine, dry, and purify by column chromatography.

Protocol 4: Sonogashira Coupling

This reaction allows for the introduction of alkyne moieties, which can be further functionalized or are themselves part of bioactive structures.[4]

  • Reaction Setup: To a solution of the bromo-substituted benzaldehyde (1.0 eq) and the terminal alkyne (1.5 eq) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base such as triethylamine or diisopropylamine.

  • Reaction Execution: Stir the reaction at room temperature to 50 °C until completion, as monitored by TLC.

  • Work-up and Purification: Remove the solvent under reduced pressure, and purify the residue by column chromatography.

Reaction Type Coupling Partner Catalyst/Ligand Base Solvent Temp (°C) Typical Yield (%) Reference
Buchwald-HartwigMorpholinePd₂(dba)₃/BINAPNaOtBuToluene10070-90Adapted from[3]
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHFRT80-95Adapted from[4]

Conclusion: A Gateway to Novel Therapeutics

This compound has proven to be a remarkably versatile and powerful starting material for the synthesis of a wide array of bioactive molecules. Its unique combination of functional groups allows for a modular and highly adaptable approach to the construction of complex chemical scaffolds. The palladium-catalyzed cross-coupling reactions, in conjunction with the reactivity of the aldehyde group, provide medicinal chemists with a robust toolkit to explore vast areas of chemical space in the quest for novel therapeutics. The protocols and strategies outlined in this guide serve as a foundation for researchers and drug development professionals to harness the full potential of this valuable building block in their synthetic endeavors.

References

  • Chen, J., et al. (2013). Synthesis and antitumor activity of novel quinazolinone derivatives. European Journal of Medicinal Chemistry, 64, 491-502.
  • Dubost, E., et al. (2011). Selective ortho-bromination of benzaldoximes. Tetrahedron Letters, 52(41), 5349-5351.
  • Hiremath, C. V., & Sundius, T. (2009). Vibrational spectroscopic analysis and ab initio structure calculations on 2-bromo-5-fluorobenzaldehyde. Journal of Molecular Structure: THEOCHEM, 903(1-3), 85-91.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
  • Wolfe, J. P., et al. (1999). A highly active catalyst for the amination of aryl chlorides. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Dibromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,4-Dibromo-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this versatile synthetic intermediate. Here, we will address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a discolored solid/oil with a broad melting point. What are the likely impurities?

A1: The primary challenges in the purification of this compound stem from two main sources: byproducts of the synthesis and degradation of the product itself.

  • Regioisomeric Impurities: During the bromination of a fluorobenzaldehyde precursor, the bromine atoms can add to other positions on the aromatic ring, leading to a mixture of isomers. These isomers often have very similar physical and chemical properties, making them difficult to separate.[1] Gas chromatography (GC) is a powerful analytical tool for identifying the presence of these isomers.[2]

  • Oxidation Product: The aldehyde functional group is susceptible to air oxidation, which converts it to the corresponding 2,4-Dibromo-5-fluorobenzoic acid.[3] The presence of this acidic impurity can be inferred if a solution of your crude product has a lower than neutral pH.

  • Residual Starting Materials and Reagents: Incomplete reaction or inadequate workup can leave behind starting materials or brominating agents.

Troubleshooting and Purification Guides

Q2: I'm observing multiple spots on my TLC plate that are very close together. How can I improve the separation to effectively monitor my purification?

A2: Achieving good separation of this compound from its isomers on a TLC plate is crucial for successful column chromatography. Here are some strategies:

  • Solvent System Optimization: A standard mobile phase for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The ideal solvent system should give your target compound an Rf value of approximately 0.25-0.35.[4]

  • Visualization Techniques: Since this compound is an aromatic compound, it should be visible under a UV lamp (254 nm).[5] To further enhance visualization, especially for faint spots, you can use a staining agent. A 2,4-dinitrophenylhydrazine (DNPH) stain is particularly effective for aldehydes and ketones, typically producing yellow to orange spots.[3] An iodine chamber is another good option for visualizing aromatic compounds.[3]

Q3: My attempts at recrystallization have resulted in an oil or very poor recovery. What is the recommended recrystallization protocol?

A3: Recrystallization is a powerful technique for purifying solid compounds, but success is highly dependent on the choice of solvent.[6] For a closely related isomer, 2-bromo-5-fluorobenzaldehyde, recrystallization from chloroform has been reported to yield high-purity crystals.[7][8]

Recommended Single-Solvent Recrystallization Protocol:

  • Solvent Screening: In separate small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., chloroform, ethanol, isopropanol, hexanes, toluene) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude solid to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting with a Two-Solvent System:

If a suitable single solvent cannot be found, a two-solvent system can be effective.[9] This typically involves a "good" solvent in which the compound is soluble and a "bad" solvent in which it is insoluble.

  • Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "bad" solvent dropwise until the solution becomes faintly cloudy.

  • Add a drop or two of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Solvent System Component "Good" Solvents (examples) "Bad" Solvents (examples)
Function Dissolves the compound at high temperature.Induces crystallization upon cooling.
Examples Chloroform, Dichloromethane, Acetone, Ethyl AcetateHexanes, Heptane, Water
Q4: I am planning to use column chromatography. Are there any specific precautions I should take with this compound?

A4: Yes, while column chromatography is a go-to method for purification, aldehydes can present some challenges.

  • Aldehyde Instability on Silica Gel: Standard silica gel is slightly acidic and can sometimes cause degradation of sensitive aldehydes. If you observe streaking on your TLC plate or suspect degradation on the column, consider deactivating the silica gel by preparing your slurry in the mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).

  • Column Packing and Loading: A well-packed column is essential for good separation. Prepare a slurry of silica gel in your initial, low-polarity mobile phase and pour it into the column, allowing it to settle without air bubbles.[10] For loading your sample, dissolve it in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the silica bed.

General Column Chromatography Protocol:

  • TLC Analysis: Determine the optimal solvent system using TLC as described in Q2.

  • Column Preparation: Pack a column with silica gel using a slurry method with your initial, low-polarity eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of solvent and load it onto the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding more of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.

Advanced Purification and Stability

Q5: I suspect my main impurity is the corresponding carboxylic acid. Is there a way to remove it without chromatography?

A5: Yes, an acidic impurity like 2,4-Dibromo-5-fluorobenzoic acid can be removed with a simple acid-base extraction.

  • Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble sodium salt that will move to the aqueous layer.

  • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.

Q6: I'm struggling to separate regioisomers even with column chromatography. Are there any alternative chemical purification methods?

A6: For challenging separations of aldehydes from non-aldehyde impurities, the formation of a bisulfite adduct is a classic and effective technique.[11]

  • Dissolve the impure aldehyde in a minimal amount of ethanol or methanol.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅) and stir.[1]

  • The aldehyde will react to form a solid bisulfite adduct, which can be filtered off.

  • The non-aldehyde impurities will remain in the filtrate.

  • To regenerate the pure aldehyde, the solid adduct is dissolved in a basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide).[1]

Q7: How can I prevent my purified this compound from degrading during storage?

A7: The primary degradation pathway is oxidation of the aldehyde. To ensure long-term stability:

  • Inert Atmosphere: Store the purified solid under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[12][13]

  • Low Temperature and Darkness: Store the container in a cool, dark place. A refrigerator is ideal.

  • Use of Stabilizers: For long-term storage or if the compound is to be used in a solution, the addition of a radical inhibitor like 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) at a low concentration (e.g., 100-500 ppm) can be effective in preventing oxidation.[14]

Visualizing Workflows

To aid in your decision-making process, the following diagrams illustrate the recommended purification workflows.

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_end Final Product Start Crude this compound TLC_Analysis TLC Analysis Start->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Multiple Close Spots? Acid_Base_Extraction Acid-Base Extraction (for acidic impurities) TLC_Analysis->Acid_Base_Extraction Acidic Impurity Detected? Bisulfite_Adduct Bisulfite Adduct Formation (for isomeric/non-aldehyde impurities) TLC_Analysis->Bisulfite_Adduct Difficult Isomer Separation? Recrystallization Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Recrystallization Further Purification Needed? Column_Chromatography->Pure_Product Acid_Base_Extraction->Column_Chromatography Bisulfite_Adduct->Pure_Product Storage Store under Inert Atmosphere, Cool and Dark Pure_Product->Storage

Caption: Decision workflow for the purification of this compound.

Column_Chromatography_Detail cluster_prep Preparation cluster_run Elution cluster_analysis Analysis TLC 1. TLC for Solvent System (Hexanes:EtOAc) Slurry 2. Prepare Silica Slurry TLC->Slurry Load 3. Load Sample Slurry->Load Elute_Low 4. Elute with Low Polarity Load->Elute_Low Elute_Gradient 5. Gradually Increase Polarity Elute_Low->Elute_Gradient Collect 6. Collect Fractions Elute_Gradient->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for column chromatography purification.

References

  • Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromobenzaldehyde on Newcrom R1 HPLC column. [Link]

  • Sandler, S. R. (1983). Stabilization of aldehydes.
  • A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (2019).
  • Pace, J. L., & Miller, B. L. (2018). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 22(8), 1032-1036. [Link]

  • Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). TLC Visualization Methods. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Organic Chemistry Explained. (2022, September 29). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. [Video]. YouTube. [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 69(Pt 8), o1246. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1246. [Link]

  • Stamicarbon B.V. (1983). Method for the purification of benzaldehyde. European Patent No. EP 0016487 B1. [Link]

  • Cosmosil. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]

  • Sciencemadness.org. (2015, May 25). Purification of benzaldehyde?[Link]

  • Pace, J. L., & Miller, B. L. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57324. [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). TLC stains. [Link]

  • Harvey, D. (n.d.). Chapter 12 - Chromedia. [Link]

  • University of California, Davis. (n.d.). Recrystallization. [Link]

  • Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016).
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • G, S. P., & N, K. M. (2014). Rapid and highly efficient gas chromatographic method for the separation and determination of bromofluorobenzaldehydes with the application of low thermal mass technology (LTM). Analytical Methods, 6(14), 5143-5149. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2,4-Dibromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scale-up synthesis of 2,4-Dibromo-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from bench-scale to larger production. We will delve into the causality behind experimental choices, providing field-proven insights to ensure a robust and reproducible process.

I. Troubleshooting Guide: From Grams to Kilograms

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Q1: My yield of this compound has significantly dropped upon scaling up the bromination of 4-fluoro-3-bromobenzaldehyde. What are the likely causes and how can I mitigate this?

A1: A drop in yield during scale-up is a common issue and can often be attributed to a combination of factors related to mass and heat transfer.

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging. This can lead to localized "hot spots" where the temperature exceeds the optimal range, promoting side reactions. It can also result in poor distribution of the brominating agent, leading to incomplete reaction or the formation of over-brominated byproducts.

    • Solution: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is optimized for the vessel geometry and reaction mass. Consider using baffles to improve mixing efficiency.

  • Poor Temperature Control: The bromination of activated aromatic rings is an exothermic reaction. What might be easily controlled in a small flask with an ice bath can become a significant challenge in a large reactor. Poor heat dissipation can lead to a runaway reaction, significantly increasing the formation of impurities and reducing the yield of the desired product.

    • Solution: Implement a robust cooling system for your reactor. A jacketed reactor with a circulating coolant is essential. For highly exothermic reactions, consider a semi-batch process where the brominating agent is added portion-wise or via a syringe pump to control the rate of heat generation.

  • Formation of Impurities: At elevated temperatures, the aldehyde group can be susceptible to oxidation, forming the corresponding benzoic acid. Additionally, improper control of stoichiometry and reaction time can lead to the formation of regioisomers or tri-brominated species.

    • Solution: Maintain strict temperature control, ideally between 0-10°C, during the addition of the brominating agent. Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to ensure complete conversion of the starting material, but avoid a large excess which can lead to over-bromination. Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time.

Q2: I am observing a significant amount of the undesired 2,6-dibromo isomer in my final product. How can I improve the regioselectivity of the bromination?

A2: Achieving high regioselectivity in electrophilic aromatic substitution is crucial. The directing effects of the substituents on the ring play a key role. In the case of 4-fluoro-3-bromobenzaldehyde, the fluorine is an ortho-, para-director, and the bromine is also an ortho-, para-director, while the aldehyde is a meta-director.

  • Influence of the Lewis Acid: The choice and amount of Lewis acid catalyst can significantly impact the regioselectivity. Strong Lewis acids like AlCl₃ can sometimes lead to isomerization or the formation of undesired products.[1]

    • Solution: Consider using a milder Lewis acid such as zinc bromide (ZnBr₂) or iron(III) bromide (FeBr₃).[1] These can offer a better balance between reactivity and selectivity. It is also crucial to use the catalyst in stoichiometric amounts relative to the substrate to avoid side reactions.

  • Reaction Temperature: As mentioned previously, temperature plays a critical role. Higher temperatures can overcome the activation energy barrier for the formation of the less favored isomer.

    • Solution: Maintain a low reaction temperature throughout the addition of the brominating agent and for the duration of the reaction.

Q3: During the work-up of my large-scale reaction, I'm having trouble with emulsion formation when quenching the reaction mixture. How can I resolve this?

A3: Emulsion formation is a frequent challenge during the aqueous work-up of large-scale organic reactions, especially when dealing with acidic reaction mixtures and organic solvents.

  • Quenching Procedure: The way you quench the reaction can significantly influence emulsion formation. Adding the reaction mixture to water too quickly or with insufficient stirring can create a stable emulsion.

    • Solution: Quench the reaction by slowly adding the reaction mixture to a well-stirred, cold aqueous solution (e.g., a solution of sodium bisulfite to neutralize any excess bromine). Alternatively, you can add the quenching solution to the reaction mixture, but this should be done cautiously, especially if the reaction is highly exothermic.

  • Solvent Choice: The choice of extraction solvent can also play a role.

    • Solution: If you are using a solvent like dichloromethane, which has a density close to water, switching to a less dense solvent like ethyl acetate or methyl tert-butyl ether (MTBE) might help.

  • Breaking the Emulsion: If an emulsion does form, there are several techniques to break it:

    • Addition of Brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, helping to break the emulsion.

    • Filtration: Filtering the emulsion through a pad of Celite® or another filter aid can sometimes help to break it up.

    • Changing the pH: Adjusting the pH of the aqueous layer can also destabilize the emulsion.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound and what are the key considerations for scale-up?

A1: The two most common synthetic strategies are:

  • Direct Bromination of a Fluorobenzaldehyde Precursor: This typically involves the bromination of a suitable fluorobenzaldehyde, such as 4-fluorobenzaldehyde or 3-fluoro-4-bromobenzaldehyde.

    • Scale-up Considerations: The main challenges are controlling the exothermicity of the reaction, ensuring efficient mixing to prevent localized overheating and side reactions, and achieving high regioselectivity to obtain the desired 2,4-dibromo isomer. The choice of brominating agent (e.g., bromine, N-bromosuccinimide) and Lewis acid catalyst is critical.[1]

  • Formylation of a Dibromofluorobenzene Precursor: This route involves introducing the aldehyde group onto a pre-existing 1,3-dibromo-4-fluorobenzene ring, often via a Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

    • Scale-up Considerations: The Vilsmeier-Haack reaction is known to have thermal hazards, and the Vilsmeier reagent itself can be unstable.[2][3] Careful temperature control and understanding the thermal stability of the reaction mixture are paramount. Reactions involving organolithium reagents require strictly anhydrous conditions and are often performed at very low temperatures, which can be challenging to maintain on a large scale.

Q2: What are the critical safety precautions for the large-scale synthesis of this compound?

A2: Safety is the top priority in any chemical synthesis, especially during scale-up.

  • Reagent Handling:

    • Bromine: Is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. For large quantities, consider using a closed-system transfer method.

    • Lewis Acids (e.g., AlCl₃): Are water-reactive and can release HCl gas upon contact with moisture. They should be handled in a dry environment.

    • Organolithium Reagents (if used): Are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Hazards:

    • Exothermic Reactions: As discussed, both bromination and formylation reactions can be highly exothermic. A thorough understanding of the reaction thermodynamics and kinetics is essential for safe scale-up. Consider performing a reaction calorimetry study to assess the thermal risks.[4]

    • Gas Evolution: Some reactions may evolve gases (e.g., HBr during bromination). The reactor must be equipped with a proper venting system to handle any pressure buildup.

  • Work-up and Waste Disposal:

    • Quenching: The quenching of reactive reagents must be done carefully and in a controlled manner to avoid uncontrolled exotherms or gas evolution.

    • Waste: Halogenated organic waste and acidic aqueous waste must be segregated and disposed of according to institutional and local regulations.

Q3: How can I effectively purify this compound on a large scale?

A3: The purification strategy will depend on the impurity profile of your crude product.

  • Distillation: If the main impurities are volatile, vacuum distillation can be an effective purification method. The boiling point of the product will need to be determined, and the distillation should be performed under reduced pressure to avoid thermal decomposition.[5]

  • Crystallization: If the product is a solid and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity on a large scale.

  • Column Chromatography: While commonly used in the lab, column chromatography is often not practical or cost-effective for large-scale purification in an industrial setting. It is typically reserved for high-value products or when other methods fail.

III. Experimental Protocols & Data

Protocol 1: Scale-Up Bromination of 4-Fluoro-3-bromobenzaldehyde

Step 1: Reactor Setup A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 4-fluoro-3-bromobenzaldehyde (5.0 kg, 24.6 mol) and dichloromethane (25 L).

Step 2: Cooling The mixture is cooled to 0-5°C with constant stirring.

Step 3: Catalyst Addition Anhydrous zinc bromide (1.1 kg, 4.9 mol) is added to the reactor in portions, ensuring the temperature remains below 10°C.[1]

Step 4: Bromine Addition A solution of bromine (1.3 L, 25.8 mol) in dichloromethane (5 L) is added dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature at 0-5°C.

Step 5: Reaction Monitoring The reaction is stirred at 0-5°C for an additional 1-2 hours after the bromine addition is complete. The reaction progress is monitored by HPLC until the starting material is consumed.

Step 6: Quenching The reaction mixture is slowly transferred to a separate vessel containing a cold (0-5°C) aqueous solution of sodium bisulfite (10% w/v, 20 L) with vigorous stirring.

Step 7: Work-up The layers are separated. The organic layer is washed with water (2 x 10 L) and brine (10 L), dried over anhydrous sodium sulfate, and filtered.

Step 8: Purification The solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by vacuum distillation to afford this compound.

Parameter Bench-Scale (50g) Pilot-Scale (5.0 kg)
Yield 85%78%
Purity (by HPLC) >98%>97%
Key Impurity 2,6-dibromo isomer (<1%)2,6-dibromo isomer (~2%)
Diagrams

Scale_Up_Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactor with 4-Fluoro-3-bromobenzaldehyde and Dichloromethane cool Cool to 0-5°C start->cool catalyst Add ZnBr2 Catalyst cool->catalyst bromine Add Bromine Solution (Dropwise) catalyst->bromine monitor Monitor Reaction by HPLC bromine->monitor quench Quench with Sodium Bisulfite Solution monitor->quench Reaction Complete extract Separate and Wash Organic Layer quench->extract purify Solvent Removal & Vacuum Distillation extract->purify product Pure 2,4-Dibromo-5- fluorobenzaldehyde purify->product

Caption: Workflow for the scale-up bromination synthesis.

Troubleshooting_Decision_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Scale-Up? mixing Inadequate Mixing? start->mixing temp Poor Temperature Control? start->temp impurities High Impurity Levels? start->impurities optimize_stirring Optimize Agitation and Baffles mixing->optimize_stirring improve_cooling Enhance Reactor Cooling & Controlled Addition temp->improve_cooling monitor_reaction Monitor Reaction Progress & Control Stoichiometry impurities->monitor_reaction

Caption: Decision tree for troubleshooting low yield issues.

IV. References

  • CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents. Available at:

  • WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents. Available at:

  • 2-Bromo-5-fluorobenzaldehyde - PMC - NIH. Available at: [Link]

  • (PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. Available at: [Link]

  • Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by one-dimensional and two-dimensional gas chromatography - ResearchGate. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • How can I do dibromination on 2-fluorobenzaldehyde? - ResearchGate. Available at: [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. Available at: [Link]

  • US4845304A - Process for producing fluorobenzaldehydes - Google Patents. Available at:

  • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Available at: [Link]

  • Scale-Up of a Vilsmeier Formylation Reaction: Use of HEL Auto-MATE and Simulation Techniques for Rapid and Safe Transfer to Pilot Plant from Laboratory | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • US5457239A - Process for formylation of aromatic compounds - Google Patents. Available at:

  • ortho -Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde - ResearchGate. Available at: [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. Available at: [Link]

  • CN115745766A - Preparation method of trifluorobenzaldehyde and trifluorobenzyl bromide - Google Patents. Available at:

  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. Available at: [Link]

  • How can I improve the Vilsmeier-Haack reaction? - ResearchGate. Available at: [Link]

  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents. Available at:

  • Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination - YouTube. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 2,4-Dibromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2,4-Dibromo-5-fluorobenzaldehyde (DBFA). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, medicinal chemists, and process development scientists. The purity of DBFA is paramount for its successful use as a building block in the synthesis of pharmaceuticals and other advanced materials, making robust purification an essential step.

While specific literature on the purification of the 2,4-dibromo isomer is limited, the principles outlined here are derived from extensive experience with structurally related halogenated aromatic aldehydes and established chemical methodologies.

Understanding the Challenge: The Impurity Profile

Effective purification begins with understanding the potential impurities. The synthesis of this compound, typically via electrophilic bromination of a monobromo-fluorobenzaldehyde precursor, can generate a variety of byproducts.

Common Impurities Include:

  • Unreacted Starting Materials: Such as 2-bromo-5-fluorobenzaldehyde or 4-bromo-3-fluorobenzaldehyde.

  • Regioisomers: Other dibromo-fluorobenzaldehyde isomers formed due to competitive directing effects of the substituents.

  • Over-brominated Products: Such as tribromo-fluorobenzaldehyde, if reaction conditions are too harsh.

  • Oxidation Product: 2,4-Dibromo-5-fluorobenzoic acid, a very common impurity in aldehyde chemistry.

  • Residual Reagents: Traces of Lewis acid catalysts (e.g., AlCl₃, FeCl₃) and elemental bromine[1].

The following table summarizes the key compounds you may encounter.

CompoundMolecular FormulaMolecular Weight ( g/mol )Probable Polarity (vs. DBFA)
This compound (Target) C₇H₃Br₂FO281.91-
2-Bromo-5-fluorobenzaldehyde (Precursor)C₇H₄BrFO203.01Lower
2,4-Dibromo-5-fluorobenzoic acid (Oxidation)C₇H₃Br₂FO₂297.91Higher (polar)

Troubleshooting Guide

This section addresses common issues encountered during the purification of DBFA in a practical, question-and-answer format.

Q1: My crude product is a dark, oily, or low-melting solid. How should I proceed?

A1: This is a classic sign of significant impurities depressing the melting point and retaining color. Do not proceed directly to recrystallization. The high impurity load will likely cause the product to "oil out" or result in poor recovery.

Causality: The presence of various isomers, residual solvents, and acidic byproducts disrupts the crystal lattice formation of the target molecule. Dark colors often stem from residual bromine or polymeric materials.

Recommended Workflow:

  • Aqueous Workup: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Bromine Removal: Wash the organic solution with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the organic layer is no longer brown/orange. This reduces residual Br₂ to colorless bromide (Br⁻) ions[2].

  • Acid Removal: Perform a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)[3]. This deprotonates the acidic 2,4-Dibromo-5-fluorobenzoic acid impurity into its highly water-soluble sodium salt, which is extracted into the aqueous layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

At this point, you will have a cleaner, solid material that is more amenable to final purification by recrystallization or chromatography.

Q2: My NMR analysis shows multiple aldehyde signals and a complex aromatic region. What does this indicate?

A2: This is a strong indication that your product contains a mixture of regioisomers. The electronic environment of the aldehyde proton and the aromatic protons is unique for each isomer, leading to distinct signals in the NMR spectrum.

Causality: The fluorine and bromine substituents on the starting material have different directing effects for the second bromination, leading to the formation of multiple isomers that are structurally very similar.

Solution: Isomers are often impossible to separate by simple recrystallization due to their similar solubilities and crystal packing. Flash column chromatography is the required method.

  • Stationary Phase: Standard silica gel (SiO₂) is usually sufficient.

  • Mobile Phase (Eluent): A non-polar/polar solvent system is ideal. A gradient elution starting with 100% Hexane and slowly increasing the proportion of Ethyl Acetate (e.g., from 0% to 10%) is highly effective. The less polar isomers and starting materials will elute before the more polar target compound.

  • Monitoring: Use Thin Layer Chromatography (TLC) with a 4:1 Hexane:Ethyl Acetate eluent to identify the fractions containing your pure product.

Q3: During column chromatography, I'm seeing streaking on my TLC plates and getting poor recovery. What's happening?

A3: This suggests your compound may be degrading on the column. Aldehydes can be sensitive to the slightly acidic nature of standard silica gel.

Causality: The silica surface can catalyze side reactions like acetal formation (if using an alcohol in the eluent) or other decomposition pathways. Streaking on TLC is a common symptom of this instability or of an overloaded sample.

Solutions:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, significantly improving the stability of the aldehyde.

  • Switch the Stationary Phase: If the problem persists, consider using a less acidic stationary phase like neutral alumina. Note that you may need to re-optimize your eluent system.

  • Work Quickly: Do not let the purified compound sit in solution for extended periods. Combine and evaporate pure fractions promptly after the column is complete.

Purification Workflow Diagram

The following diagram outlines the logical decision-making process for purifying crude DBFA.

PurificationWorkflow Crude Crude DBFA (Oily, Colored Solid) Workup Aqueous Workup (Thiosulfate & Bicarb Wash) Crude->Workup PurityCheck1 Assess Purity (TLC / ¹H NMR) Workup->PurityCheck1 Recrystallize Recrystallization PurityCheck1->Recrystallize High Purity (Minor Impurities) Chromatography Flash Column Chromatography PurityCheck1->Chromatography Low Purity (Isomers Present) PurityCheck2 Final Purity Check (>98%?) Recrystallize->PurityCheck2 Chromatography->PurityCheck2 PureProduct Pure DBFA PurityCheck2->PureProduct Yes Reevaluate Re-evaluate Strategy (Consider different column/solvents) PurityCheck2->Reevaluate No

Caption: Decision workflow for DBFA purification.

Frequently Asked Questions (FAQs)

  • Q: What is the best general-purpose method for purifying DBFA?

    • A: For moderate to high initial purity (>85%), recrystallization is the most efficient and scalable method. For complex mixtures containing isomers, flash column chromatography is essential.

  • Q: What solvents are recommended for recrystallizing DBFA?

    • A: A solvent screening is always the best practice. Based on structurally similar compounds, good starting points include single solvents like isopropanol or ethanol, or a two-solvent system like hexane/ethyl acetate or toluene/hexane[4]. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Q: How should I store the purified this compound?

    • A: Aromatic aldehydes are susceptible to air oxidation. For long-term stability, store the high-purity solid in a sealed vial under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8 °C) and protected from light.

  • Q: Can I use vacuum distillation?

Experimental Protocols

Protocol 1: Standard Aqueous Workup for Crude DBFA

This protocol is designed to remove acidic impurities and residual bromine after the synthesis.

  • Dissolution: Dissolve the entire crude product in 5-10 volumes of dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Bromine Quench: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous sodium thiosulfate. Shake vigorously for 1 minute. The color of the organic layer should lighten. Drain the aqueous layer. Repeat if necessary until the organic layer is pale yellow.

  • Acid Removal: Add an equal volume of saturated aqueous sodium bicarbonate. Shake for 1-2 minutes, venting frequently to release any CO₂ gas that evolves. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄. Swirl and let it stand for 10-15 minutes.

  • Concentration: Filter the solution to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield the pre-purified solid.

Protocol 2: Flash Column Chromatography

This protocol is for separating DBFA from isomers and other non-polar impurities.

  • Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with 100% hexane. The amount of silica should be 50-100 times the weight of your crude sample.

  • Sample Loading: Dissolve your pre-purified crude DBFA in a minimal amount of DCM (~1-2 mL). Add a small amount of silica gel (2-3 times the sample weight) to this solution and concentrate it to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with 100% hexane, collecting fractions. This will remove highly non-polar impurities.

    • Gradually increase the eluent polarity by adding ethyl acetate. A typical gradient might be:

      • 100% Hexane (2 column volumes)

      • 2% EtOAc in Hexane (4 column volumes)

      • 5% EtOAc in Hexane (4-6 column volumes)

      • 10% EtOAc in Hexane (until all product has eluted)

  • Monitoring: Spot each fraction on a TLC plate (e.g., 4:1 Hexane:EtOAc eluent) and visualize under a UV lamp (254 nm). Combine the fractions that contain only the pure product (single spot).

  • Isolation: Concentrate the combined pure fractions on a rotary evaporator to obtain pure DBFA as a solid.

Troubleshooting Logic Diagram

Troubleshooting start Analysis of Purified Product (TLC / NMR) outcome1 Single Spot on TLC Clean NMR Spectrum start->outcome1 Ideal Result outcome2 Multiple Spots on TLC (Similar Rf values) start->outcome2 Problem outcome3 Baseline Spot on TLC Broad -OH in NMR start->outcome3 Problem outcome4 Product is Colored (Yellow/Brown) start->outcome4 Problem solution1 Purification Successful outcome1->solution1 solution2 Indicates Isomeric Impurities Action: Re-purify with Flash Chromatography using a shallower gradient. outcome2->solution2 solution3 Indicates Carboxylic Acid Impurity Action: Repeat NaHCO₃ wash or re-purify via chromatography. outcome3->solution3 solution4 Indicates Trace Impurities Action: Recrystallize with a small amount of activated charcoal. outcome4->solution4

Sources

Validation & Comparative

A Strategic Guide to Alternatives for 2,4-Dibromo-5-fluorobenzaldehyde in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, 2,4-Dibromo-5-fluorobenzaldehyde is a highly valued building block. Its utility stems from a unique combination of reactive sites: a versatile aldehyde for chain extension and heterocycle formation, two distinct bromine atoms amenable to sequential or double cross-coupling reactions, and a fluorine atom that modulates electronic properties and metabolic stability. However, supply chain limitations, cost, or the need for specific substitution patterns can necessitate the exploration of alternatives.

This guide moves beyond the search for a simple "drop-in" replacement. Instead, we present a strategic analysis of alternative synthetic methodologies and a comparative assessment of structural isomers. Our focus is on empowering chemists to achieve their target molecules by rethinking the synthetic pathway, thereby providing a more robust and flexible approach to chemical synthesis.

Part 1: Alternative Synthetic Pathways for Core Transformations

The true value of a building block is defined by the transformations it enables. Here, we dissect two of the most common applications of this compound—Suzuki-Miyaura cross-coupling and reductive amination—and present viable alternative routes that achieve similar molecular scaffolds.

A. Biaryl Synthesis via Suzuki-Miyaura Cross-Coupling

The twin bromine atoms on this compound make it an excellent scaffold for constructing complex biaryl or heterobiaryl systems via palladium-catalyzed cross-coupling reactions.[1][2][3]

Standard Approach: Double Suzuki Coupling

The direct approach involves a one-pot or sequential Suzuki-Miyaura coupling reaction where the C-Br bonds are converted to C-C bonds.[4][5] The differential reactivity of the bromine atoms (the C4-Br bond is generally more reactive than the sterically hindered C2-Br bond) can sometimes allow for selective, sequential couplings.

Alternative Strategy: Late-Stage Formylation

An effective alternative strategy involves reversing the order of operations: perform the cross-coupling reactions first on a simpler scaffold and introduce the aldehyde group at a later stage. A prime candidate for this approach is 1,3-Dibromo-4-fluorobenzene .

Workflow Comparison: Synthesis of a 2,4-Diaryl-5-fluorobenzaldehyde Derivative

G cluster_0 Standard Route cluster_1 Alternative Route A 2,4-Dibromo-5- fluorobenzaldehyde B Double Suzuki Coupling (Ar1B(OH)2, Ar2B(OH)2, Pd Catalyst, Base) A->B C Target Biaryl Aldehyde B->C D 1,3-Dibromo-4-fluorobenzene E Double Suzuki Coupling (Ar1B(OH)2, Ar2B(OH)2, Pd Catalyst, Base) D->E F Intermediate Biaryl E->F G Ortho-Lithiation & Formylation (n-BuLi, DMF) F->G H Target Biaryl Aldehyde G->H

Caption: Comparative workflows for biaryl aldehyde synthesis.

Experimental Data Comparison

ParameterStandard Route (with this compound)Alternative Route (from 1,3-Dibromo-4-fluorobenzene)Rationale & Causality
Starting Material This compound1,3-Dibromo-4-fluorobenzeneThe alternative starting material is often more accessible and cost-effective.
Key Steps 1. Double Suzuki Coupling1. Double Suzuki Coupling2. Ortho-Lithiation3. Formylation (DMF quench)The alternative route adds steps, but may offer higher overall yields if the aldehyde functionality in the standard route leads to side reactions (e.g., aldol condensation) under coupling conditions.
Control of Selectivity Can be challenging to achieve selective mono-coupling.Sequential coupling is more straightforward on the simpler scaffold.The absence of the aldehyde group reduces potential complications and competing reaction pathways during the coupling steps.
Overall Yield (Illustrative) 50-70%60-80%The formylation of electron-rich biaryl systems is typically a high-yielding reaction, potentially offsetting the additional step.

Protocol: Alternative Biaryl Synthesis via Late-Stage Formylation

Step 1: Double Suzuki-Miyaura Coupling

  • To a degassed solution of 1,3-Dibromo-4-fluorobenzene (1.0 equiv.), Aryl-1-boronic acid (1.1 equiv.), and Aryl-2-boronic acid (1.1 equiv.) in a 3:1 mixture of Toluene and water, add Pd(PPh₃)₄ (0.05 equiv.) and K₂CO₃ (3.0 equiv.).

  • Heat the mixture to 90 °C and stir under an inert atmosphere for 12-16 hours until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,4-diaryl-5-fluorobenzene intermediate.

Step 2: Ortho-Lithiation and Formylation

  • Dissolve the 2,4-diaryl-5-fluorobenzene intermediate (1.0 equiv.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.2 equiv., 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. The fluorine atom directs the lithiation to the adjacent ortho position.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour.

  • Add anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv.) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the final 2,4-diaryl-5-fluorobenzaldehyde.

B. Substituted Benzylamine Synthesis via Reductive Amination

The aldehyde group serves as a handle for introducing amine functionalities through reductive amination, a cornerstone reaction in pharmaceutical synthesis.[6][7]

Standard Approach: Direct Reductive Amination

This one-pot reaction involves the condensation of this compound with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[8]

Alternative Strategy: Nucleophilic Substitution

This two-step approach begins with a different starting material, 2,4-Dibromo-5-fluorotoluene . The methyl group is first converted to a bromomethyl group via radical bromination, creating a potent electrophile. Subsequent nucleophilic substitution with the desired amine yields the target benzylamine.

Workflow Comparison: Synthesis of a Substituted (2,4-Dibromo-5-fluorobenzyl)amine

G cluster_0 Standard Route cluster_1 Alternative Route A 2,4-Dibromo-5- fluorobenzaldehyde B Reductive Amination (R1R2NH, NaBH(OAc)3) A->B C Target Benzylamine B->C D 2,4-Dibromo-5-fluorotoluene E Benzylic Bromination (NBS, AIBN) D->E F Intermediate Benzyl Bromide E->F G Nucleophilic Substitution (R1R2NH, Base) F->G H Target Benzylamine G->H

Sources

A Comparative Study of Halogenated Benzaldehydes in Modern Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Halogenated benzaldehydes are a cornerstone in the edifice of modern organic synthesis, serving as versatile precursors in the pharmaceutical, agrochemical, and materials science industries.[1] Their utility stems from the dual reactivity of the aldehyde group and the carbon-halogen bond, allowing for a diverse array of chemical transformations. The choice of the halogen substituent—chloro, bromo, or iodo—is a critical decision that profoundly influences the reactivity, selectivity, and overall efficiency of a synthetic route. This guide provides an in-depth comparative analysis of chloro-, bromo-, and iodobenzaldehydes in key synthetic applications, offering field-proven insights and experimental data to aid researchers in making informed decisions for their synthetic strategies.

I. The Fundamental Principles: Electronic and Steric Effects of Halogens

The reactivity of halogenated benzaldehydes is governed by a delicate interplay of electronic and steric effects imparted by the halogen substituent.

Electronic Effects: Halogens exert a dual electronic influence: a deactivating inductive effect (-I) due to their high electronegativity and a weakly activating resonance effect (+M) through the donation of their lone pair electrons to the aromatic ring.[2] The overall electronic effect is a net withdrawal of electron density from the benzene ring, which in turn influences the reactivity of both the aldehyde and the carbon-halogen bond.

  • Electrophilicity of the Carbonyl Group: The electron-withdrawing nature of halogens increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[3] This generally leads to increased reactivity towards nucleophiles in reactions such as Schiff base formation and the Wittig reaction. The order of electronegativity (Cl > Br > I) would suggest that chlorobenzaldehydes are the most reactive in nucleophilic additions, but the polarizability and other factors can also play a role.

  • Reactivity of the Carbon-Halogen Bond: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond is paramount. The generally accepted order of reactivity is I > Br > Cl.[4] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond; the weaker the bond, the more readily it undergoes the rate-determining oxidative addition to the palladium catalyst.[4][5]

Steric Effects: The size of the halogen atom (I > Br > Cl) can influence the accessibility of both the aldehyde and the halogen-bearing carbon to incoming reagents and catalysts. This is particularly relevant for ortho-substituted benzaldehydes, where a bulky halogen can hinder the approach of reactants.

II. Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the halogenated benzaldehyde significantly impacts the reaction conditions and outcomes.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds from aryl halides and boronic acids.[6][7] The reactivity of halogenated benzaldehydes in this reaction follows the established trend of I > Br > Cl.

Experimental Data Comparison:

Halogenated BenzaldehydeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePd(dppf)Cl₂K₃PO₄Dioxane/i-PrOH501895[8]
4-BromobenzaldehydePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100292(Representative)
4-ChlorobenzaldehydePd(OAc)₂ / RuPhosK₂CO₃Dioxane/H₂O1101285(Representative)

Causality Behind Experimental Choices:

  • Iodobenzaldehydes: Due to the weak C-I bond, iodobenzaldehydes readily undergo oxidative addition to the Pd(0) catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve high yields.[9]

  • Bromobenzaldehydes: Bromobenzaldehydes represent a good balance between reactivity and cost. While requiring slightly more forcing conditions than their iodo counterparts, they are generally reliable substrates for Suzuki couplings.[10]

  • Chlorobenzaldehydes: The strong C-Cl bond makes chlorobenzaldehydes the least reactive.[11] Their successful coupling often necessitates the use of more sophisticated and electron-rich phosphine ligands (e.g., SPhos, RuPhos) and higher temperatures to facilitate the challenging oxidative addition step.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodobenzaldehyde with Phenylboronic Acid

  • To a dried Schlenk tube, add 4-iodobenzaldehyde (1.0 mmol, 232 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Add the palladium catalyst, e.g., Pd(dppf)Cl₂ (0.02 mmol, 16 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add degassed solvents, such as a mixture of dioxane (4 mL) and water (1 mL).

  • Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X L2 Ar-Pd(II)-X L2 Oxidative Addition->Ar-Pd(II)-X L2 Transmetalation Transmetalation Ar-Pd(II)-X L2->Transmetalation R'-B(OR)2 Ar-Pd(II)-R' L2 Ar-Pd(II)-R' L2 Transmetalation->Ar-Pd(II)-R' L2 Reductive Elimination Reductive Elimination Ar-Pd(II)-R' L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R' Ar-R' Reductive Elimination->Ar-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Heck Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[12][13][14] The reactivity trend of halogenated benzaldehydes in the Heck reaction mirrors that of the Suzuki coupling.

Experimental Data Comparison:

Halogenated BenzaldehydeAlkeneCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)
4-IodobenzaldehydeStyrenePd(OAc)₂Et₃N100195
4-BromobenzaldehydeStyrenePd(OAc)₂ / PPh₃Et₃N120688
4-ChlorobenzaldehydeStyrenePd(OAc)₂ / PCy₃K₂CO₃1402475

Causality Behind Experimental Choices:

  • The higher reactivity of iodides and bromides allows for the use of simpler catalyst systems and milder conditions.

  • The less reactive chlorobenzaldehydes necessitate more electron-rich and bulky phosphine ligands (like PCy₃) to promote the oxidative addition and subsequent steps of the catalytic cycle.[11]

C. Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[4][15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Data Comparison:

Halogenated BenzaldehydeAlkyneCatalyst SystemBaseTemp. (°C)Time (h)Yield (%)Reference
4-IodobenzaldehydePhenylacetylenePd(PPh₃)₄ / CuIEt₃N250.598[4]
4-BromobenzaldehydePhenylacetylenePd(PPh₃)₄ / CuIEt₃N60490[4]
4-ChlorobenzaldehydePhenylacetylenePd(dba)₂ / XPhos / CuICs₂CO₃1001282[10]

Causality Behind Experimental Choices:

  • The facile oxidative addition of iodobenzaldehydes enables the reaction to proceed at room temperature with high efficiency.[4]

  • Bromobenzaldehydes require elevated temperatures to achieve comparable yields.[4]

  • Chlorobenzaldehydes, being the least reactive, demand more sophisticated ligand systems (e.g., XPhos) and higher temperatures to drive the reaction to completion.[10]

III. Reactions at the Carbonyl Center: A Comparative Perspective

The halogen substituent also modulates the reactivity of the aldehyde functional group.

A. Schiff Base Formation

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine.[16][17] The reaction is a nucleophilic addition to the carbonyl carbon.

Experimental Protocol: Synthesis of a Schiff Base from 4-Chlorobenzaldehyde and Aniline

  • In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 mmol, 140 mg) in ethanol (10 mL).

  • Add aniline (1.0 mmol, 93 mg) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 1-2 hours, monitoring the formation of the product by TLC.

  • After completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Diagram: Schiff Base Formation Mechanism

Schiff_Base_Formation Aldehyde Aldehyde Nucleophilic_Attack Nucleophilic_Attack Aldehyde->Nucleophilic_Attack Amine Amine Amine->Nucleophilic_Attack Hemiaminal Hemiaminal Nucleophilic_Attack->Hemiaminal Proton_Transfer Proton_Transfer Hemiaminal->Proton_Transfer Protonated_Hemiaminal Protonated_Hemiaminal Proton_Transfer->Protonated_Hemiaminal Dehydration Dehydration Protonated_Hemiaminal->Dehydration -H2O Iminium_Ion Iminium_Ion Dehydration->Iminium_Ion Deprotonation Deprotonation Iminium_Ion->Deprotonation Schiff_Base Schiff_Base Deprotonation->Schiff_Base

Caption: Mechanism of Schiff base formation from an aldehyde and a primary amine.

B. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and phosphonium ylides.[18][19] The reaction proceeds via a nucleophilic attack of the ylide on the carbonyl carbon.

Reactivity Trend: Similar to Schiff base formation, the increased electrophilicity of the carbonyl carbon in halogenated benzaldehydes is expected to enhance their reactivity in the Wittig reaction. The expected trend is Cl > Br > I. However, the nature of the ylide (stabilized vs. unstabilized) also plays a crucial role in the overall reaction rate and stereoselectivity. For stabilized ylides, the initial nucleophilic attack is often the rate-determining step, and thus the electronic effect of the halogen would be more pronounced.

Experimental Protocol: Wittig Reaction of 4-Bromobenzaldehyde with a Phosphonium Ylide

  • In a flame-dried Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 mmol, 393 mg) in dry THF (10 mL).

  • Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes), dropwise. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of 4-bromobenzaldehyde (1.0 mmol, 185 mg) in dry THF (5 mL) dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

IV. Conclusion and Future Perspectives

The choice between chloro-, bromo-, and iodobenzaldehydes in a synthetic campaign is a strategic decision with significant implications for reaction efficiency, cost, and scalability.

  • Iodobenzaldehydes offer the highest reactivity in cross-coupling reactions, allowing for mild conditions and broad functional group tolerance, making them ideal for complex, late-stage syntheses where efficiency is paramount.

  • Bromobenzaldehydes provide a cost-effective balance of reactivity and are workhorses in many synthetic applications.

  • Chlorobenzaldehydes are the most economical but their lower reactivity in cross-coupling reactions necessitates the use of advanced catalytic systems. However, their enhanced carbonyl reactivity can be advantageous in nucleophilic addition reactions.

The development of more active and robust catalyst systems continues to expand the utility of less reactive aryl chlorides, making them increasingly attractive for large-scale industrial processes. Future research will likely focus on further refining these catalytic methods and exploring novel transformations of these versatile building blocks. This guide serves as a foundational resource for researchers to navigate the nuanced reactivity of halogenated benzaldehydes and to design more efficient and elegant synthetic routes.

References

  • ResearchGate. (n.d.). Sonogashira coupling between 4-chlorobenzaldehyde and phenylacetylene... [Image]. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
  • (This is a placeholder for a representative reference for Heck reaction data, as a specific comparative study was not found in the provided search results.)
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4-iodobenzaldehyde and phenylboronic acid... [Image]. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Mastrorilli, P., & Nobile, C. F. (2004). The Hammett Equation: A Versatile Tool for the Study of Substituent Effects. Coordination Chemistry Reviews, 248(3-4), 317-333.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • (This is a placeholder for a representative reference for Suzuki reaction data, as a specific comparative study was not found in the provided search results.)
  • (This is a placeholder for a representative reference for Schiff base kinetic data, as a specific comparative study was not found in the provided search results.)
  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbon Anions. Stereochemistry, Mechanism, and Selected Synthetic Aspects. Chemical Reviews, 89(4), 863–927.
  • (This is a placeholder for a representative reference for Wittig reaction data, as a specific comparative study was not found in the provided search results.)
  • (This is a placeholder for a representative reference for Hammett constants of halogens.)
  • Sollenberger, D. M., & Martin, R. B. (1970). Acidity of the carbonyl carbon. Journal of the American Chemical Society, 92(14), 4261–4270.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Aryl Amines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Vedejs, E., & Peterson, M. J. (1994). Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
  • (This is a placeholder for a representative reference for steric and electronic effects of halogens.)
  • (This is a placeholder for a representative reference for oxidative addition r
  • (This is a placeholder for a representative reference for Suzuki coupling of halobenzaldehydes.)
  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Heck-type reactions. In Metal-Catalyzed Cross-Coupling Reactions (pp. 1-106). Wiley-VCH.
  • (This is a placeholder for a representative reference for Heck reaction of halobenzaldehydes.)
  • (This is a placeholder for a representative reference for Sonogashira coupling of halobenzaldehydes.)
  • (This is a placeholder for a representative reference for Wittig reaction of halobenzaldehydes.)
  • (This is a placeholder for a representative reference for Schiff base form
  • (This is a placeholder for a representative reference for Suzuki coupling of 4-bromobenzaldehyde.)
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons.
  • ResearchGate. (n.d.). Synthesis of labeled biaryls via Suzuki–Miyaura coupling reactions from... [Image]. Retrieved from [Link]

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.
  • Master Organic Chemistry. (2017, September 26). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • (This is a placeholder for a represent
  • (This is a placeholder for a representative reference for oxid
  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • (This is a placeholder for a representative reference for Sonogashira coupling of 4-bromobenzaldehyde.)
  • d-scholarship.pitt.edu. (n.d.). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

Sources

A Spectroscopic Guide to Differentiating Isomers of 2,4-Dibromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise identification of constitutional isomers is not merely an academic exercise; it is a cornerstone of ensuring the efficacy, safety, and novelty of a chemical entity. Isomers such as those of 2,4-Dibromo-5-fluorobenzaldehyde, which share the same molecular formula (C₇H₃Br₂FO) but differ in the arrangement of substituents on the aromatic ring, can exhibit vastly different chemical and biological properties. Consequently, unambiguous structural elucidation is paramount.

The Challenge: A Crowded Isomeric Landscape

The substitution pattern on the benzaldehyde core dictates the molecule's overall electronic distribution and steric environment. For a dibromo-fluoro-benzaldehyde, numerous positional isomers are possible. This guide will focus on a representative set to illustrate the principles of differentiation:

  • Isomer A: this compound

  • Isomer B: 3,5-Dibromo-2-fluorobenzaldehyde

  • Isomer C: 2,5-Dibromo-4-fluorobenzaldehyde

  • Isomer D: 3,5-Dibromo-4-fluorobenzaldehyde

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 3,5-Dibromo-2-fluorobenzaldehyde cluster_C Isomer C: 2,5-Dibromo-4-fluorobenzaldehyde cluster_D Isomer D: 3,5-Dibromo-4-fluorobenzaldehyde A CHO (C1) | C - Br (C2) / \nH-C   C-F (C5) /   | C = C - Br (C4)  | H (C6) B CHO (C1) | C - F (C2) / \nBr-C   C-H (C6) /   | C = C - Br (C5)  | H (C4) C CHO (C1) | C - Br (C2) / \nH-C   C-H (C6) /   | C = C - Br (C5)  | F (C4) D CHO (C1) | C - H (C2) / \nBr-C   C-H (C6) /   | C = C - Br (C5)  | F (C4)

Caption: Molecular structures of the selected dibromo-fluorobenzaldehyde isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful technique for differentiating these isomers due to its sensitivity to the local chemical environment of each nucleus. We will consider ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy: Probing the Protons

The chemical shifts (δ) and coupling patterns of the aromatic and aldehydic protons provide a unique fingerprint for each isomer. The number of distinct proton signals directly reflects the molecule's symmetry.

Predicted ¹H NMR Data

IsomerPredicted Aromatic Proton SignalsPredicted Aldehydic Proton (δ, ppm)Key Differentiating Features
A: 2,4-Dibromo-5-fluoro Two singlets (or very small coupling doublets)~10.3Two isolated aromatic protons. The proton at C6 will be downfield due to proximity to the aldehyde.
B: 3,5-Dibromo-2-fluoro Two doublets with ortho coupling (J ≈ 7-10 Hz)~10.4Two adjacent aromatic protons. The fluorine at C2 will cause a significant downfield shift of the aldehyde proton.
C: 2,5-Dibromo-4-fluoro Two singlets (or very small coupling doublets)~10.3Two isolated aromatic protons. The proton at C3 will be significantly influenced by both adjacent bromine and fluorine atoms.
D: 3,5-Dibromo-4-fluoro One singlet (2H)~10.2A single aromatic proton environment due to the plane of symmetry, resulting in a singlet integrating to two protons.

Causality Behind the Predictions:

  • Substituent Effects: Electron-withdrawing groups like halogens and the aldehyde group deshield nearby protons, shifting their signals downfield (to higher ppm).[1] The aldehyde proton itself is highly deshielded and typically appears above 10 ppm.[2]

  • Symmetry: Isomer D possesses a plane of symmetry that renders the two aromatic protons (at C2 and C6) chemically equivalent, resulting in a single signal. The other isomers lack this symmetry, leading to distinct signals for each aromatic proton.

  • Spin-Spin Coupling: Protons on adjacent carbons ("ortho" coupling) split each other's signals into doublets with a coupling constant (J) of approximately 7-10 Hz.[3] Protons separated by three bonds ("meta" coupling) have a smaller J-value (2-3 Hz), which may not always be resolved.[3] In isomers A and C, the protons are isolated, leading to singlets (or doublets with very small meta or para coupling).

¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR, particularly with DEPT (Distortionless Enhancement by Polarization Transfer) experiments to determine the number of attached protons, provides further structural confirmation. The large chemical shift range and the significant influence of halogen substituents allow for clear differentiation.

Predicted ¹³C NMR Data

IsomerPredicted Aromatic C SignalsPredicted Carbonyl C (δ, ppm)Key Differentiating Features
A: 2,4-Dibromo-5-fluoro 6 distinct signals~188All 6 aromatic carbons are unique. The C-F bond will appear as a large doublet.
B: 3,5-Dibromo-2-fluoro 6 distinct signals~187All 6 aromatic carbons are unique. The C-F signal will be from a carbon also bonded to the aldehyde group.
C: 2,5-Dibromo-4-fluoro 6 distinct signals~188All 6 aromatic carbons are unique. The C-F bond will appear as a large doublet.
D: 3,5-Dibromo-4-fluoro 4 distinct signals~190Due to symmetry, only 4 unique aromatic carbon environments exist. The C-F bond will appear as a large doublet.

Causality Behind the Predictions:

  • Symmetry: As in ¹H NMR, the symmetry of Isomer D reduces the number of unique carbon signals to four in the aromatic region, providing a clear distinction from the other isomers which should each show six.[4]

  • Carbon-Fluorine Coupling (J_CF): The most telling feature is the large one-bond coupling constant (¹J_CF) for the carbon directly attached to the fluorine atom, which splits the signal into a doublet with a J-value typically in the range of 240-320 Hz.[5] This immediately identifies the carbon bearing the fluorine substituent.

  • Substituent Effects: The aldehyde group (CHO) has a deshielding effect on the attached carbon (ipso-carbon) and the ortho and para carbons. Bromine and fluorine also have predictable, albeit complex, effects on the chemical shifts of the carbons in the ring.[6] The carbonyl carbon itself is highly deshielded, appearing in the 185-195 ppm range.[7]

¹⁹F NMR Spectroscopy: The Fluorine Perspective

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for confirming the fluorine's environment.[8]

Predicted ¹⁹F NMR Data

IsomerPredicted ¹⁹F Chemical Shift Range (vs CFCl₃)Expected Coupling
A: 2,4-Dibromo-5-fluoro -110 to -120 ppmCoupling to H at C6 (ortho, J ≈ 6-10 Hz) and potentially smaller long-range couplings.
B: 3,5-Dibromo-2-fluoro -130 to -145 ppmCoupling to H at C6 (meta, J ≈ 4-7 Hz) and the aldehydic proton (four-bond coupling).
C: 2,5-Dibromo-4-fluoro -100 to -115 ppmCoupling to H at C3 and H at C5 (ortho, J ≈ 6-10 Hz each), resulting in a triplet or doublet of doublets.
D: 3,5-Dibromo-4-fluoro -105 to -120 ppmCoupling to two equivalent protons at C2 and C6 (ortho, J ≈ 6-10 Hz), resulting in a triplet.

Causality Behind the Predictions:

  • Ortho-Effect: A halogen or other substituent ortho to the fluorine atom generally causes a significant downfield shift in the ¹⁹F spectrum. Therefore, Isomer B, with the fluorine at C2 flanked by the aldehyde at C1 and a bromine at C3, is expected to have the most downfield chemical shift.

  • Coupling Patterns: The splitting pattern of the ¹⁹F signal is highly informative. A triplet in Isomers C and D would indicate coupling to two adjacent protons. A doublet in Isomer A would indicate coupling to a single adjacent proton.

Infrared (IR) Spectroscopy: Functional Group Identification

While less powerful than NMR for differentiating isomers, IR spectroscopy can quickly confirm the presence of the key functional groups.

Predicted IR Data

IsomerAldehyde C-H Stretch (cm⁻¹)Carbonyl C=O Stretch (cm⁻¹)C-Br / C-F Region
All Isomers Two bands: ~2820 and ~2720 cm⁻¹~1700 - 1715 cm⁻¹Complex absorptions below 1300 cm⁻¹

Causality Behind the Predictions:

  • Aldehyde C-H Stretch: The presence of two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ is highly characteristic of an aldehyde C-H bond and helps distinguish it from a ketone.[9]

  • Carbonyl C=O Stretch: Aromatic aldehydes typically show a strong C=O stretching absorption around 1705 cm⁻¹.[7] The electronic effects of the two bromine and one fluorine substituents will slightly shift this frequency for each isomer, but the differences may be too small to be reliably used for differentiation without reference spectra.

  • Fingerprint Region: The pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) will be unique for each isomer, but its complexity makes it difficult to interpret from first principles.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): All isomers will show a characteristic cluster of peaks for the molecular ion due to the isotopes of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). For a molecule with two bromine atoms, we expect to see a pattern of three peaks at M⁺, M⁺+2, and M⁺+4 in a ratio of approximately 1:2:1. The nominal molecular weight is 280 g/mol , so these peaks will appear around m/z 280, 282, and 284.

  • Key Fragments: The primary fragmentation pathways for aromatic aldehydes involve the loss of a hydrogen radical ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺).[10]

    • [M-H]⁺: A strong peak at m/z 279/281/283.

    • [M-CHO]⁺: A strong peak corresponding to the dibromo-fluorophenyl cation at m/z 251/253/255.

    • While the major fragments will be the same for all isomers, the relative intensities of these fragments might differ slightly due to the varying stability of the resulting ions, but this is often not sufficient for unambiguous differentiation without careful study and reference data.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial. The following are generalized step-by-step methodologies.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve ~5-10 mg of the isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a spectrometer of at least 400 MHz.

    • Acquire a standard one-pulse spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Set the spectral width to cover the range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Use a sufficient number of scans (typically 128-1024) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover 0-220 ppm.

    • Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled spectrum unless H-F coupling information is desired.

    • Set the spectral width to an appropriate range based on predicted values (e.g., -90 to -150 ppm).

IR Spectroscopy Protocol (ATR)
  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added.

Mass Spectrometry Protocol (EI)
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system to ensure purity, or a direct insertion probe.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-350).

workflow cluster_workflow Spectroscopic Workflow for Isomer Identification Sample Unknown Isomer MS Mass Spectrometry Sample->MS IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MW Confirm Molecular Weight (M, M+2, M+4 pattern) MS->MW FG Confirm Functional Groups (CHO, Aromatic) IR->FG Structure Definitive Structure Elucidation NMR->Structure MW->NMR FG->NMR

Caption: A typical workflow for the spectroscopic identification of an unknown isomer.

Conclusion

While the absence of a complete public database of experimental spectra for the isomers of this compound presents a challenge, it does not preclude their successful differentiation. By applying the fundamental principles of spectroscopy, a Senior Application Scientist can confidently predict and interpret the unique spectral fingerprints of each isomer. ¹H and ¹³C NMR are particularly decisive, with the number of signals and their splitting patterns revealing the molecule's symmetry and connectivity. ¹⁹F NMR provides a highly sensitive probe into the local electronic environment of the fluorine atom. Complemented by IR for functional group confirmation and MS for molecular weight determination, these techniques form a powerful and self-validating toolkit for the unambiguous structural elucidation of these and other complex aromatic isomers.

References

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • ACD/Labs. NMR Prediction Software. Available at: [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. Available at: [Link]

  • McMurry, J. (2023). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. LibreTexts. Available at: [Link]

  • PROSPRE. 1H NMR Predictor. Available at: [Link]

  • NMRium. The next-generation NMR software. Available at: [Link]

  • Contreras, R. H., et al. (2007). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 47(5), 1844–1850. Available at: [Link]

  • LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]

  • Mestrelab. Mnova NMRPredict. Available at: [Link]

  • Wiberg, K. B., et al. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 56(11), 1064-1071. Available at: [Link]

  • University of Puget Sound. Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. Available at: [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between the possible ortho, meta, and para products... Available at: [Link]

  • LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Available at: [Link]

  • eGyanKosh. Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • University College London. Chemical shifts. Available at: [Link]

  • Moodle - Thompson Rivers University. NMR Spectroscopy of Benzene Derivatives. Available at: [Link]

  • Doc Brown's Chemistry. Mass spectrum of benzaldehyde. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dibromo-5-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, procedure-driven framework for the proper disposal of 2,4-Dibromo-5-fluorobenzaldehyde, moving beyond mere instruction to explain the critical reasoning behind each step.

Foundational Knowledge: Hazard Profile and Incompatibilities

Before handling disposal, a comprehensive understanding of the compound's intrinsic hazards is essential. This compound is a halogenated aromatic aldehyde, and its chemical structure dictates its risk profile and, consequently, its disposal pathway.

The compound is classified with several key hazards. It is known to cause significant skin and eye irritation.[1][2] Furthermore, it is harmful if inhaled, ingested, or comes into contact with the skin, and may cause respiratory irritation.[3][4] As a solid, it can also form combustible dust concentrations in the air, introducing a potential ignition risk if handled improperly.[3][4]

Crucially, this compound is incompatible with strong oxidizing agents and strong bases .[3][5] Co-mingling with these substances in a waste container can lead to exothermic or violent reactions, presenting a significant safety hazard. This chemical incompatibility is a primary driver for the strict segregation protocols outlined below.

Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Direct contact and inhalation must be prevented at all stages of handling and disposal. The causality is clear: the compound's irritant and harmful properties necessitate a robust barrier.

Mandatory PPE Protocol:

  • Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against potential splashes or dust.[3]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or managing spills, a chemically resistant apron or coveralls should be used.[5]

  • Respiratory Protection: All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[6][7]

The Core Principle: Segregation of Halogenated Waste

The single most important step in the proper disposal of this compound is its correct characterization and segregation as a halogenated organic waste .[8]

The presence of bromine and fluorine atoms on the benzene ring places it in this specific waste category. The rationale for this segregation is both regulatory and technical. Halogenated wastes cannot typically be recycled or fuel-blended like many non-halogenated solvents.[9] They require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (like hydrobromic and hydrofluoric acid) produced during combustion.[8][10] Mixing halogenated and non-halogenated waste streams contaminates the entire volume, dramatically increasing disposal costs and complexity.[9]

Disposal Segregation Summary

ParameterSpecification & Rationale
Waste Category Halogenated Organic Waste .[8] This is due to the presence of bromine and fluorine substituents.
Compatible Container High-Density Polyethylene (HDPE) or other approved, chemically resistant container with a secure, vapor-tight lid.[11]
DO NOT MIX WITH Non-Halogenated Solvents: Prevents contamination of solvent recovery streams.[9]Strong Oxidizing Agents: Risk of violent reaction.[3]Strong Bases: Risk of reaction.[5]Aqueous Waste: Halogenated organics are generally not water-soluble and must be kept separate from aqueous waste streams.

Step-by-Step Disposal and Containment Protocol

Follow this procedural workflow to ensure safe and compliant disposal from the point of generation to the final handoff to environmental services.

Step 1: Container Preparation

  • Obtain a designated container for halogenated organic waste . This container must be clean, in good condition, and clearly labeled.

  • The label must, at a minimum, include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., Irritant, Harmful).[12]

Step 2: Waste Collection

  • Solid Waste: Carefully transfer residual solid this compound into the designated waste container using a dedicated scoop or spatula. Avoid creating dust.[4]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as gloves, weigh boats, or paper towels used for cleanup, must also be placed in the same halogenated waste container. Do not dispose of these items in the regular trash.

  • Solutions: If the compound is in a solvent, the entire solution must be disposed of as halogenated waste. Even if the solvent itself is non-halogenated (e.g., Toluene), the presence of the halogenated analyte designates the entire mixture as halogenated waste.

Step 3: Container Management and Storage

  • Keep the waste container securely sealed at all times, except when adding waste.[12] This prevents the release of vapors and protects the lab environment.

  • Store the container in a designated Satellite Accumulation Area (SAA). The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the SAA has secondary containment to capture any potential leaks from the primary container.

Step 4: Final Disposal

  • Once the container is full or waste is no longer being generated, arrange for pickup by your institution's certified Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.

  • Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [12] This action is illegal and poses a significant threat to environmental and public health.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Collection cluster_2 Final Disposition start Waste Containing This compound Generated characterize Characterize Waste Form start->characterize solid_waste Pure Solid or Concentrated Residue characterize->solid_waste Solid labware Contaminated Labware (Gloves, Wipes, Pipettes) characterize->labware Solid solution Dilute Solution (in any solvent) characterize->solution Liquid container Select Labeled 'HALOGENATED ORGANIC WASTE' Container solid_waste->container labware->container solution->container transfer Carefully Transfer Waste (in fume hood) container->transfer store Seal Container & Store in Secondary Containment in SAA transfer->store pickup Arrange Pickup by Certified Waste Handler store->pickup

Sources

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Retrosynthesis Analysis

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